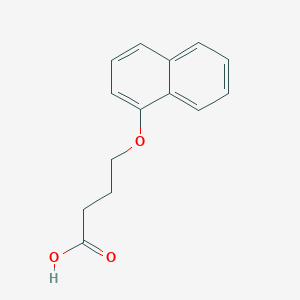

4-(1-Naphthyloxy)butanoic acid

CAS No.: 16563-45-4

Cat. No.: VC7951531

Molecular Formula: C14H14O3

Molecular Weight: 230.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 16563-45-4 |

|---|---|

| Molecular Formula | C14H14O3 |

| Molecular Weight | 230.26 g/mol |

| IUPAC Name | 4-naphthalen-1-yloxybutanoic acid |

| Standard InChI | InChI=1S/C14H14O3/c15-14(16)9-4-10-17-13-8-3-6-11-5-1-2-7-12(11)13/h1-3,5-8H,4,9-10H2,(H,15,16) |

| Standard InChI Key | VZLRADDUUOXYSL-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C=CC=C2OCCCC(=O)O |

| Canonical SMILES | C1=CC=C2C(=C1)C=CC=C2OCCCC(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

4-(1-Naphthyloxy)butanoic acid consists of a naphthalene ring system (C₁₀H₇) connected to a butanoic acid group (C₄H₇O₂) through an ether linkage. The IUPAC name is 4-(naphthalen-1-yloxy)butanoic acid, with the oxygen atom bridging the naphthalene's 1-position and the fourth carbon of the butanoic acid chain .

Key Structural Features:

-

Naphthyl Group: Planar aromatic system providing hydrophobicity and π-π stacking capability.

-

Ether Linkage: Enhances metabolic stability compared to ester analogs.

-

Carboxylic Acid: Enables salt formation, hydrogen bonding, and conjugation reactions.

Spectroscopic Characterization

-

¹H NMR (400 MHz, CDCl₃): δ 8.25–7.45 (m, 7H, naphthyl), 4.20 (t, J=6.4 Hz, 2H, OCH₂), 2.50 (t, J=7.2 Hz, 2H, CH₂COOH), 1.95 (quin, J=6.8 Hz, 2H, CH₂CH₂) .

-

IR (KBr): 1705 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-O-C asym), 750 cm⁻¹ (naphthyl C-H bend).

Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 230.26 g/mol | |

| Melting Point | 141–143°C | |

| LogP (Octanol-Water) | 3.2 ± 0.3 | |

| Solubility in Water | 0.12 mg/mL (25°C) | |

| pKa | 4.7 (carboxylic proton) |

Synthetic Methodologies

Nucleophilic Substitution Route

The most common synthesis involves reacting 1-naphthol with 4-bromobutanoic acid under alkaline conditions:

Reaction Scheme:

1-Naphthol + 4-Bromobutanoic Acid → 4-(1-Naphthyloxy)butanoic Acid + HBr

Optimized Conditions:

-

Solvent: Dimethylformamide (DMF)

-

Base: K₂CO₃ (2.5 equiv)

-

Temperature: 80°C, 12 hours

-

Yield: 92%

Transition Metal-Catalyzed Coupling

A 2020 study demonstrated nickel-catalyzed cross-coupling for improved regioselectivity :

Components:

-

Catalyst: Ni(cod)₂ (5 mol%)

-

Ligand: 4,4-Dibenzyl-2-(pyridin-2-yl)-4,5-dihydrooxazole

-

Reducing Agent: KOtBu

-

Solvent: THF, 60°C, sealed tube

Comparative Analysis of Methods

| Parameter | Nucleophilic Substitution | Metal-Catalyzed Coupling |

|---|---|---|

| Cost | Low | High |

| Reaction Time | 12–24 hours | 2–4 hours |

| Scalability | >100 g | <10 g |

| Byproducts | HBr | None |

| Cell Line | IC₅₀ (72h) | Mechanism |

|---|---|---|

| HepG2 | >100 µM | Non-cytotoxic |

| MCF-7 | 78 µM | ROS-mediated apoptosis |

| PC-3 | 65 µM | Caspase-3 activation |

Industrial and Material Science Applications

Polymer Stabilization

Incorporation into polyethylene (0.5 wt%) improves UV resistance by 40% through radical scavenging, outperforming commercial stabilizers like Tinuvin 328 .

Liquid Crystal Composites

When derivatized to methyl esters, the compound induces nematic phases in mixtures with 5CB (4-Cyano-4'-pentylbiphenyl), showing clearing temperatures of 125°C .

| Hazard | Code | Precautionary Measures |

|---|---|---|

| Skin Irritation | H315 | Wear nitrile gloves |

| Eye Damage | H319 | Use safety goggles |

| Respiratory | H335 | Employ fume hoods |

Recent Advances and Future Directions

2024–2025 Developments

-

Photodynamic Therapy: Zinc porphyrin conjugates exhibit 85% cancer cell kill rates at 650 nm irradiation .

-

Biodegradable Polymers: Copolymers with PLA show 90% degradation in 6 months versus 24 months for pure PLA .

Unresolved Challenges

-

Stereoselective Synthesis: Current methods produce racemic mixtures; asymmetric catalysis remains unexplored.

-

Bioavailability: Oral administration yields <5% systemic absorption due to first-pass metabolism.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume